molecular formula C6H4Cl2N2O2 B13036991 4-Amino-3,5-dichloropyridine-2-carboxylic acid CAS No. 66280-95-3

4-Amino-3,5-dichloropyridine-2-carboxylic acid

Cat. No.: B13036991
CAS No.: 66280-95-3
M. Wt: 207.01 g/mol
InChI Key: XARSTRKAGOKHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,5-dichloropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H4Cl2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dichloropyridine-2-carboxylic acid typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 2,4,6-triamino-3,5-dinitropyridine with hydrogen peroxide in glacial acetic acid, followed by heating under reflux . Another method involves the use of sodium hydroxide and aqueous sodium formate solutions in a no diaphragm reactor .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and amination processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dichloropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-Amino-3,5-dichloropyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichloropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the case of its use as a herbicide, it acts as a plant growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death . The compound is absorbed by the roots and leaves of plants, where it disrupts normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,6-dichloropyridine-2-carboxylic acid:

    Clopyralid: Another pyridine carboxylic acid herbicide used for controlling broadleaf weeds.

    Picloram: A herbicide used for controlling woody plants and broadleaf weeds.

    Triclopyr: A herbicide used for controlling woody plants and broadleaf weeds.

Uniqueness

4-Amino-3,5-dichloropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a plant growth regulator and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

66280-95-3

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

4-amino-3,5-dichloropyridine-2-carboxylic acid

InChI

InChI=1S/C6H4Cl2N2O2/c7-2-1-10-5(6(11)12)3(8)4(2)9/h1H,(H2,9,10)(H,11,12)

InChI Key

XARSTRKAGOKHMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)C(=O)O)Cl)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.